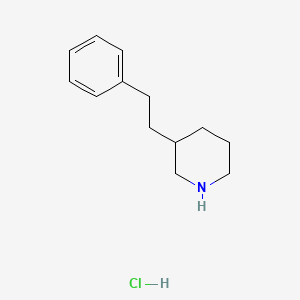

3-Phenethyl-piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenethyl-piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is used as a reactant for N-arylation of heterocyclic diamines and for synthesis of substituted quinolones with reduced phototoxic risk .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis

The molecular structure of 3-Phenethyl-piperidine hydrochloride is characterized by a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis

A new and efficient HPLC method for quantitative determination of piperidine and piperidine hydrochloride in artane was developed . The pre-column derivatization is rapid, simple and a highly stable derivatized product with an adequate separation from by-products peaks was obtained .Physical And Chemical Properties Analysis

3-Phenethyl-piperidine hydrochloride is a light yellow solid . It is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Aplicaciones Científicas De Investigación

Elucidation of Bioactive Conformation

The study by Le Bourdonnec et al. (2006) explored the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are known as mu-opioid receptor antagonists. By restricting the rotational degrees of freedom of the N-substituent, the research contributed to understanding the molecular determinants for mu receptor recognition and the structural features affecting ligand binding. These insights are vital for the development of mu-opioid antagonists with specific conformational properties (Le Bourdonnec et al., 2006).

Structural Characterization and Bioactivity

Crystal Structure and Bioactivity Analysis

Wang et al. (2009) synthesized and characterized a novel compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, highlighting its potential anti-leukemia bioactivity. The study detailed the crystal structure and demonstrated the compound's effectiveness in cellular growth inhibition, specifically targeting K562 cells (Wang et al., 2009).

Synthesis and Bioactivity of Derivatives

Synthesis and Anti-leukemia Activity

Yang et al. (2009) synthesized compounds based on the 1-phenethyl-4-hydroxy piperidinium hydrochloride motif, demonstrating their potential anti-leukemia bioactivity. The study provided a comprehensive analysis of the synthesized compounds and highlighted their inhibitory effects on the growth of K562 cells, indicating their potential in anti-leukemia applications (Yang et al., 2009).

Fluorescent Sensing Applications

Hydrazide-based Fluorescent Sensors

Wang et al. (2014) developed water-soluble hydrazide-based fluorescent probes capable of selectively recognizing Cu2+ and Hg2+ in aqueous solutions. The study highlighted the probes' high sensitivity and the potential for naked-eye detection, making them valuable in various sensing applications (Wang et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

3-(2-phenylethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPMMGSGUHIYPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627317 |

Source

|

| Record name | 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenethyl-piperidine hydrochloride | |

CAS RN |

745817-12-3 |

Source

|

| Record name | 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)